molecular formula C17H17N3O2 B1297230 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate CAS No. 328117-25-5

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate

Cat. No.: B1297230
CAS No.: 328117-25-5
M. Wt: 295.34 g/mol
InChI Key: LOKZXJXSDGNOGS-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate (CAS name: 1H-Benzimidazole-2-propanol, 4-aminobenzoate (ester)) is a benzimidazole derivative characterized by a propyl linker connecting the benzimidazole core to a 4-aminobenzoate ester group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazoles, including antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZXJXSDGNOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349523
Record name 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328117-25-5
Record name 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzimidazole, formaldehyde, and an amine. The reaction conditions often include the use of aqueous formaldehyde and an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

To contextualize its properties and applications, we compare 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate with structurally related benzimidazole derivatives. Key differences in substituents, molecular weight, and functional groups influence their reactivity, solubility, and biological activity.

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Groups Source
This compound C₁₇H₁₆N₃O₂ 295.33 Benzimidazole, ester, 4-amino group
N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide C₁₃H₁₇N₃O 231.29 Benzimidazole, amide
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide C₁₂H₁₅N₃O 217.27 Benzimidazole, acetamide
2-(1H-Benzimidazol-2-yl)-1-phenylguanidine C₁₄H₁₃N₅ 251.29 Benzimidazole, guanidine, phenyl
5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole C₁₈H₂₂N₃O₃ 327.39 Benzimidazole, ethoxycarbonyl, pyrrolidinone

Key Observations :

  • Amide vs.
  • Amino Group vs. Guanidine: The 4-aminobenzoate group offers moderate polarity, whereas 2-(1H-benzimidazol-2-yl)-1-phenylguanidine includes a guanidine moiety, which increases basicity and enhances interactions with acidic biological targets (e.g., PBP2A in MRSA with binding affinity of -7.3 kcal/mol) .
Table 2: Binding Affinities and Pharmacological Profiles
Compound Name Target (e.g., PBP2A in MRSA) Binding Affinity (kcal/mol) Pharmacological Notes Source
2-(1H-Benzimidazol-2-yl)-1-phenylguanidine PBP2A -7.3 Antimicrobial activity against MRSA
N-(1H-Benzimidazol-2-yl)-4,7-dimethyl-1,5-dihydro-1,3-diazepin-2-imine PBP2A -7.2 Moderate inhibition of MRSA growth
This compound Not reported N/A Potential for repurposing due to structural similarity

Key Insights :

  • The absence of direct binding data for this compound highlights a research gap.
  • Amide-linked derivatives (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]propanamide) may exhibit better membrane permeability than the ester-containing target compound due to reduced polarity .

Biological Activity

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole moiety linked to a propyl chain and an aminobenzoate group. Its molecular formula is C15H16N4O2C_{15}H_{16}N_{4}O_{2} with a molecular weight of approximately 284.31 g/mol. The compound is soluble in various organic solvents, which facilitates its use in biological assays.

Target Interactions

The primary biological targets for this compound include:

  • Poly (ADP-ribose) polymerase 1 (PARP-1) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
  • Epidermal Growth Factor Receptor (EGFR) : By inhibiting EGFR, the compound may disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous cells.

Biochemical Pathways

The interaction with PARP-1 and EGFR affects several key biochemical pathways:

  • DNA Repair Pathway : Inhibition of PARP-1 hampers the repair of single-strand breaks in DNA, leading to increased genomic instability.
  • Cell Proliferation : Inhibition of EGFR disrupts downstream signaling pathways associated with cell growth and division, particularly in tumor cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (IC50 values ranging from 5.85 µM to 28.3 µM depending on the cell line) .
Cell LineIC50 Value (µM)Reference
MCF-75.85
A54928.3
HCT116<10

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Cholinesterase Inhibition : It shows potential as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
EnzymeIC50 Value (nM)Reference
Acetylcholinesterase13.62 ± 0.21
ButyrylcholinesteraseNot specified

In Vivo Studies

In animal models, the compound demonstrated varying effects based on dosage:

  • Low Doses : Indicated beneficial effects such as enzyme inhibition and anticancer activity.
  • High Doses : Associated with adverse effects including hepatotoxicity and nephrotoxicity .

Temporal Effects

Long-term exposure studies have shown that prolonged administration can lead to sustained changes in cellular functions, such as alterations in gene expression related to apoptosis and metabolic activity .

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